molecular formula C9H17N B14612053 N-Methyl-2-methylidene-N-(prop-2-en-1-yl)butan-1-amine CAS No. 59013-21-7

N-Methyl-2-methylidene-N-(prop-2-en-1-yl)butan-1-amine

Cat. No.: B14612053
CAS No.: 59013-21-7
M. Wt: 139.24 g/mol
InChI Key: XIRHVCFLHIWMIV-UHFFFAOYSA-N
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Description

N-Methyl-2-methylidene-N-(prop-2-en-1-yl)butan-1-amine is an organic compound that belongs to the class of amines This compound is characterized by its unique structure, which includes a methylidene group and a prop-2-en-1-yl group attached to a butan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2-methylidene-N-(prop-2-en-1-yl)butan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of N-methylbutan-1-amine with prop-2-en-1-yl bromide under basic conditions. The reaction is typically carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-methylidene-N-(prop-2-en-1-yl)butan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-en-1-yl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products Formed

    Oxidation: Formation of oxides and ketones.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amine derivatives.

Scientific Research Applications

N-Methyl-2-methylidene-N-(prop-2-en-1-yl)butan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Methyl-2-methylidene-N-(prop-2-en-1-yl)butan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or activation, depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-N-(prop-2-yn-1-yl)aniline: Similar structure with a prop-2-yn-1-yl group instead of prop-2-en-1-yl.

    N,N-Dimethyl-2-propyn-1-amine: Contains a dimethylamino group and a propynyl group.

    N-Methyl-N-(1-phenylethyl)prop-2-en-1-amine: Similar backbone with a phenylethyl group.

Uniqueness

N-Methyl-2-methylidene-N-(prop-2-en-1-yl)butan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and research applications.

Properties

CAS No.

59013-21-7

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

IUPAC Name

N-methyl-2-methylidene-N-prop-2-enylbutan-1-amine

InChI

InChI=1S/C9H17N/c1-5-7-10(4)8-9(3)6-2/h5H,1,3,6-8H2,2,4H3

InChI Key

XIRHVCFLHIWMIV-UHFFFAOYSA-N

Canonical SMILES

CCC(=C)CN(C)CC=C

Origin of Product

United States

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